tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hexan-2-yl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and hexan-2-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or hexan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Used in similar synthetic applications but with different reactivity due to the presence of a bromoethyl group.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Used in the synthesis of biologically active molecules with hydroxyl functionality.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals with phenylamino functionality.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in research and industry.
Properties
CAS No. |
651054-06-7 |
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Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
tert-butyl 4-hexan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-13(2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
ARZDWNVCMHPHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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